![molecular formula C11H14 B14660612 Bicyclo[4.4.1]undeca-1,3,5-triene CAS No. 38795-15-2](/img/structure/B14660612.png)
Bicyclo[4.4.1]undeca-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[441]undeca-1,3,5-triene is an organic compound with the molecular formula C₁₁H₁₄ It is a bicyclic hydrocarbon that features a unique structure with three double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1,3,5-triene typically involves the use of cycloheptatriene as a starting material. One common method includes the reaction of cycloheptatriene with a chromium tricarbonyl complex under reflux conditions in tetrahydrofuran (THF). The reaction proceeds through a series of steps, including the formation of a tricarbonyl intermediate and subsequent cyclization to yield the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.4.1]undeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for electrophilic substitution, while organometallic reagents can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.4.1]undeca-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal chemistry applications focuses on developing new therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological pathways. For instance, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound has an additional double bond compared to Bicyclo[4.4.1]undeca-1,3,5-triene.
Bicyclo[4.2.0]octa-1,3,5-triene: A smaller bicyclic compound with a different ring structure.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the stability of its bicyclic structure. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
38795-15-2 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
bicyclo[4.4.1]undeca-1,3,5-triene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,5-6H,3-4,7-9H2 |
InChI-Schlüssel |
POQPGBIFWKXZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=CC=C(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


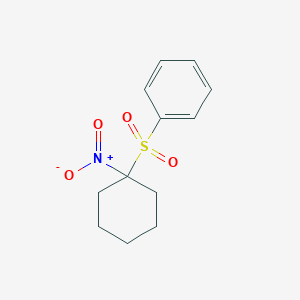


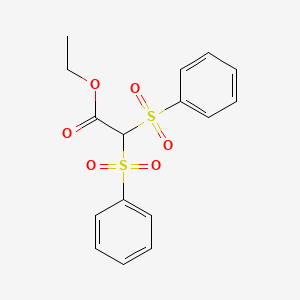

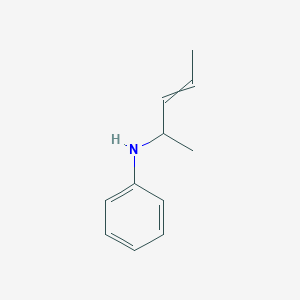

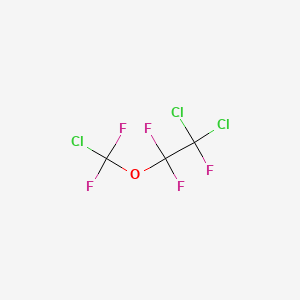
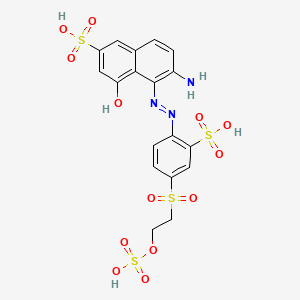

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)



